- Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA, Journal of Biological Chemistry, 2012, 287(19), 15502-15511

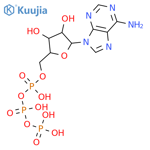

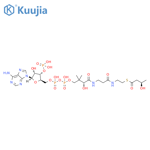

Cas no 22138-45-0 (Coenzyme A, S-[(3S)-3-hydroxybutanoate])

![Coenzyme A, S-[(3S)-3-hydroxybutanoate] structure](https://es.kuujia.com/scimg/cas/22138-45-0x500.png)

22138-45-0 structure

Nombre del producto:Coenzyme A, S-[(3S)-3-hydroxybutanoate]

Coenzyme A, S-[(3S)-3-hydroxybutanoate] Propiedades químicas y físicas

Nombre e identificación

-

- L-β-hydroxybutyryl-CoA

- L-3-Hydroxybutyryl-coenzyme A

- L-3-Hydroxybutyryl-CoA

- L-(+)-3-Hydroxybutyryl-CoA

- (S)-3- Hydroxybutyryl-CoA

- (S)-3-Hydroxybutanoyl-CoA

- Coenzyme A, S-(L-3-hydroxybutyrate) (8CI)

- Coenzyme A, S-(3-hydroxybutanoate), (S)-

- Coenzyme A, S-[(3S)-3-hydroxybutanoate]

- (S)-3-Hydroxybutyrylcoenzyme A

- (S)-3-hydroxybutyroyl-CoA

- SCHEMBL1673014

- Q27089442

- (S)-3-Hydroxybutyryl-CoA

- L(+)-3-hydroxybutyroyl-CoA

- (3S)-3-Hydroxyacyl-CoA

- LMFA07050153

- L-3-hydroxybutanoyl-CoA

- L(+)-beta-hydroxybutyroyl-CoA

- (S)-3-hydroxybutanoyl-CoA

- c0030

- CHEBI:15453

- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-4-({3-[(2-{[(3S)-3-hydroxybutanoyl]sulfanyl}ethyl)amino]-3-oxopropyl}amino)-2,2-dimethyl-4-oxobutyl] dihydrogen diphosphate}

- 3HC

- C01144

- (3S)-3-hydroxybutanoyl-CoA

- (3S)-3-Hydroxybutyryl-CoA

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate

- 3-hydroxybutanoyl-coenzyme a

- 22138-45-0

- DTXSID10863042

- Coenzyme A, S-(L-3-hydroxybutyrate) (8CI)

- L-(+)-3-Hydroxybutyryl-CoA

- L-3-Hydroxybutyryl-CoA

- L-3-Hydroxybutyryl-coenzyme A

- L-β-hydroxybutyryl-CoA

-

- Renchi: 1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1

- Clave inchi: QHHKKMYHDBRONY-VKBDFPRVSA-N

- Sonrisas: O[C@@H]1[C@@H]([C@H](O[C@@]1([H])N1C=NC2=C(N=CN=C12)N)COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C[C@@H](O)C)OP(O)(O)=O

Atributos calculados

- Calidad precisa: 853.15198968g/mol

- Masa isotópica única: 853.15198968g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 10

- Recuento de receptores de enlace de hidrógeno: 23

- Recuento de átomos pesados: 54

- Cuenta de enlace giratorio: 22

- Complejidad: 1450

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 6

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 409Ų

- Xlogp3: -5.9

Coenzyme A, S-[(3S)-3-hydroxybutanoate] Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1

2.1C:1383433-88-2, C:1383035-46-8, S:H2O, 30°C, pH 6.6

2.1C:1383433-88-2, C:1383035-46-8, S:H2O, 30°C, pH 6.6

Referencia

Métodos de producción 2

Condiciones de reacción

1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt

3.1S:AcOH, S:H2O, 5 h, rt

4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5

4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5

4.3R:HCO2H, S:H2O, S:MeCN

Referencia

- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins, Organic Letters, 2015, 17(18), 4452-4455

Métodos de producción 3

Condiciones de reacción

1.1R:Diimidazolyl ketone, S:THF, rt; 60-90 min, 0°C

1.2S:H2O, rt; 4 h, rt

1.2S:H2O, rt; 4 h, rt

Referencia

- Stereospecific Formation of E- and Z-Disubstituted Double Bonds by Dehydratase Domains from Modules 1 and 2 of the Fostriecin Polyketide Synthase, Journal of the American Chemical Society, 2017, 139(40), 14322-14330

Coenzyme A, S-[(3S)-3-hydroxybutanoate] Raw materials

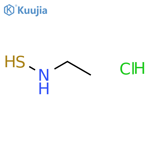

- Cysteamine hydrochloride

- Adenosine 5'-Triphosphate

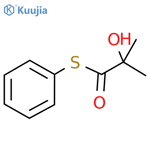

- Propanethioic acid, 2-hydroxy-2-methyl-, S-phenyl ester

- (3S)-3-hydroxybutanoic acid

- Coenzyme A

- 3-Hydroxybutanoic Acid

- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-

Coenzyme A, S-[(3S)-3-hydroxybutanoate] Preparation Products

Coenzyme A, S-[(3S)-3-hydroxybutanoate] Literatura relevante

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

Related Articles

-

Desarrollo de inhibidores de quinasa dirigidos: Avances recientes en la biomedicina química Introduc……Jun 19, 2025

-

Introducción: El Papel de las Tirosina Quinasas en la Oncología Las tirosina quinasas (TKs) represen……Jun 19, 2025

-

Inhibidores de la quinasa dependiente de ciclina: Avances en el diseño de fármacos para el cáncer La……Jun 19, 2025

-

La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025

-

Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025

22138-45-0 (Coenzyme A, S-[(3S)-3-hydroxybutanoate]) Productos relacionados

- 391866-76-5(ethyl 3-(3-chloro-1-benzothiophene-2-amido)-5-phenylthiophene-2-carboxylate)

- 1805099-25-5(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetate)

- 2171971-04-1(2-{(5-chlorofuran-2-yl)methylsulfanyl}propanal)

- 1780924-57-3(1-Bromo-2,5-dimethyl-3-fluorobenzene)

- 441764-31-4(2-(Cyclohexylsulfanyl)benzene-1,4-diol)

- 1515781-22-2(2,3-dihydro-1-benzothiophene-3-carbaldehyde)

- 77606-05-4(5-(1H-indol-3-yl)pentan-2-one)

- 79560-18-2(4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid)

- 303147-56-0(N-Benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine)

- 2404734-35-4(5-Chloro-2-isopropoxy-4-methylpyridine)

Proveedores recomendados

Taizhou Jiayin Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote